![molecular formula C30H28N4S B14301862 N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) CAS No. 113940-84-4](/img/structure/B14301862.png)
N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
准备方法
The synthesis of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) undergoes various types of chemical reactions, including:
Oxidation and Reduction: Sensitive to oxidation and reduction in both alkaline and acidic media.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, with nucleophilic attacks occurring at positions 2 and 5.
Addition Reactions: Nucleophilic addition to N-substituted acrylamides.
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various solvents and catalysts . Major products formed from these reactions include various substituted thiadiazole derivatives .
科学研究应用
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) has a wide range of scientific research applications:
作用机制
The mechanism of action of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) involves its interaction with various molecular targets and pathways. For example, thiadiazole derivatives can act as enzyme inhibitors, affecting pathways related to microbial growth and cancer cell proliferation . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its biological effects.
相似化合物的比较
N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2,5-dithiol: Known for its use in coordination polymers for biosensing applications.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Used in the development of luminescent probes.
The uniqueness of N,N’-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline) lies in its specific structure, which imparts distinct biological activities and applications in various fields .
属性
CAS 编号 |
113940-84-4 |
|---|---|
分子式 |
C30H28N4S |
分子量 |
476.6 g/mol |
IUPAC 名称 |
N-ethyl-4-[5-[4-(N-ethylanilino)phenyl]-1,3,4-thiadiazol-2-yl]-N-phenylaniline |
InChI |
InChI=1S/C30H28N4S/c1-3-33(25-11-7-5-8-12-25)27-19-15-23(16-20-27)29-31-32-30(35-29)24-17-21-28(22-18-24)34(4-2)26-13-9-6-10-14-26/h5-22H,3-4H2,1-2H3 |
InChI 键 |
CAKSQWMPMMKQMH-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C3=NN=C(S3)C4=CC=C(C=C4)N(CC)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


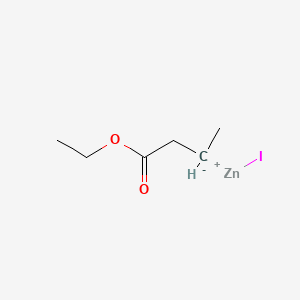


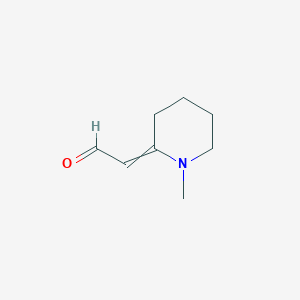
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
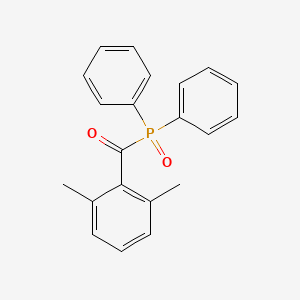
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

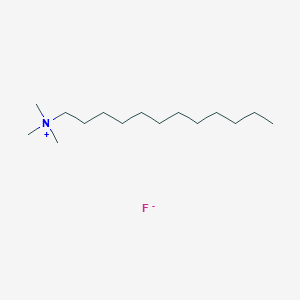
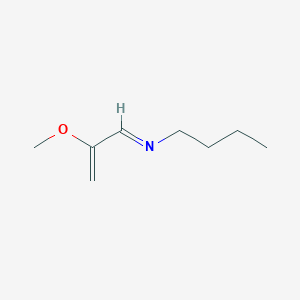
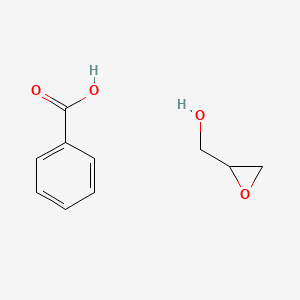
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
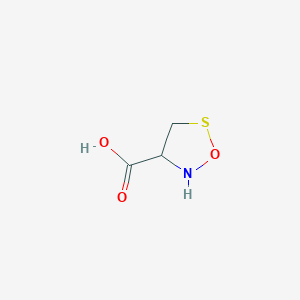
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
